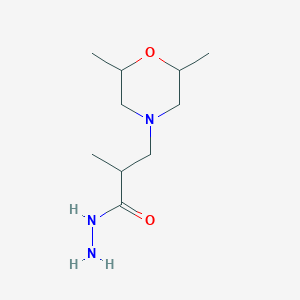

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 2,6-Dimethylmorpholin . Morpholines are often used in organic synthesis and are part of many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of a compound can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Chemical Reactions Analysis

Morpholines are involved in a variety of chemical reactions. For example, they can undergo a Mannich reaction, which is a suitable method to introduce an aminoalkyl substituent into a molecule .Scientific Research Applications

Analytical Methods in Chemical Research

The development of various analytical methods to determine antioxidant activity showcases the importance of precise measurement techniques in chemical research. Tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are critical for assessing the antioxidant capacity of complex samples, including potentially compounds like 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide, if its antioxidant properties were of interest. The combination of chemical and electrochemical methods might clarify the operating mechanisms and kinetics of processes involving antioxidants or similar compounds (Munteanu & Apetrei, 2021).

Behavioral Pharmacology and Chemical Properties

In behavioral pharmacology, the exploration of compounds such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, provides insights into the potential psychiatric or neurological applications of similar compounds. Understanding the anxiolytic and antidepressant potential of such chemicals offers a pathway to investigate new therapeutic agents, possibly including 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide, depending on its pharmacological profile (Hudzik et al., 2003).

Biomedical Applications of Chemical Compounds

The role of polyphenols and their benefits, including their applications against various diseases, underscores the potential of chemical compounds in medical and pharmacological research. Investigating the effects of compounds with antioxidant properties or those capable of influencing human pathologies could extend to studying specific molecules like 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide for their therapeutic potential (Rasouli, Farzaei, & Khodarahmi, 2017).

Future Directions

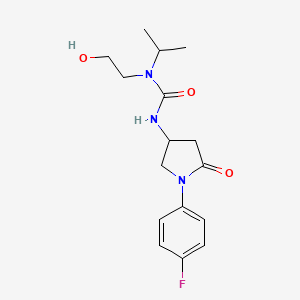

Mechanism of Action

Target of Action

It’s structurally similar to sonidegib , which is known to inhibit the Hedgehog signaling pathway via smoothened antagonism .

Mode of Action

Similar to Sonidegib, 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide may inhibit the regulator called smoothened (Smo), preventing the Hedgehog pathway from functioning . This results in the inability of tumors that depend on the Hedgehog pathway to grow .

Biochemical Pathways

The Hedgehog pathway is involved in many human cancers . Inhibition of this pathway can lead to antitumor activity, as observed in various animal models .

Pharmacokinetics

A structurally similar compound, a di-mannich derivative of curcumin pyrazole, was found to be three times more soluble than curcumin pyrazole and curcumin . This suggests that the presence of a Mannich side chain might increase the solubility and hence the bioavailability of the drug molecule .

Result of Action

Inhibition of the hedgehog pathway can lead to antitumor activity .

properties

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-2-methylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-7(10(14)12-11)4-13-5-8(2)15-9(3)6-13/h7-9H,4-6,11H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXDICKGIDCSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)

![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)

![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)

![N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)

![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)